Synonyms for 2-[2-(4-Chlorophenyl)ethoxy]ethanamine in literature
Synonyms for 2-[2-(4-Chlorophenyl)ethoxy]ethanamine in literature
An In-Depth Technical Guide to 2-[2-(4-Chlorophenyl)ethoxy]ethanamine: A Versatile Chemical Intermediate in Drug Discovery
For researchers, scientists, and drug development professionals, the exploration of novel chemical scaffolds is a cornerstone of innovation. This guide provides a comprehensive technical overview of 2-[2-(4-Chlorophenyl)ethoxy]ethanamine, a molecule that, while not a widely recognized drug itself, represents a significant building block for the synthesis of new chemical entities. Its structure combines key pharmacophoric elements—a halogenated aromatic ring and a flexible amino-ether linker—making it a molecule of interest for medicinal chemistry campaigns.
This document serves as a Senior Application Scientist's perspective, synthesizing chemical principles with practical, field-proven insights. We will delve into its nomenclature, potential synthesis, physicochemical properties, and the strategic rationale for its use in research and development, grounded in authoritative references.
Nomenclature and Structural Identification
A clear and unambiguous identification of a chemical entity is paramount for reproducible research. While 2-[2-(4-Chlorophenyl)ethoxy]ethanamine does not possess a variety of common or trade names due to its status as a research intermediate, a precise identification can be established through systematic nomenclature and chemical identifiers.
Systematic IUPAC Name: 2-[2-(4-Chlorophenyl)ethoxy]ethanamine
Chemical Identifiers:
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Molecular Formula: C₁₀H₁₄ClNO
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Molecular Weight: 200.68 g/mol
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SMILES: C1=CC(=CC=C1CCIOCCN)Cl
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InChI: InChI=1S/C10H14ClNO/c11-9-3-1-8(2-4-9)5-6-13-7-12/h1-4H,5-7,12H2
It is crucial to note that this specific chemical structure does not have a dedicated, widely indexed CAS Number, distinguishing it from more common reagents like 2-(4-Chlorophenyl)ethylamine (CAS 156-41-2)[1][2]. This underscores its role as a novel, specialized building block rather than a bulk commodity chemical.
Synthesis and Manufacturing Pathway
The practical availability of a chemical intermediate is a key consideration. While no standard, published synthesis for 2-[2-(4-Chlorophenyl)ethoxy]ethanamine exists, a plausible and efficient two-step synthetic route can be proposed based on established chemical transformations, starting from the commercially available 2-(4-chlorophenyl)ethanol. This proposed pathway offers a logical and experimentally sound approach for its laboratory-scale preparation.
A related synthesis is documented for a close analog, 2-[2-(4-chlorophenyl)-ethoxy]ethanol, which is produced by the reduction of 2-(4-chlorophenyl)ethoxyacetic acid[3]. Our proposed pathway leverages a more direct approach.
Proposed Synthetic Workflow
The synthesis can be envisioned as a two-step process:
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Williamson Ether Synthesis: Alkylation of 2-(4-chlorophenyl)ethanol with a protected 2-aminoethyl halide (e.g., 2-bromoethanamine protected with a Boc group) or, more practically, with 2-chloroethanol followed by subsequent conversion of the alcohol to the amine.
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Gabriel Synthesis or Azide Reduction: Conversion of the terminal hydroxyl group of the resulting ether to an amine. A Gabriel synthesis, involving reaction with phthalimide followed by hydrolysis, or the conversion to an azide followed by reduction, are standard and high-yielding methods.
Below is a detailed, step-by-step protocol for a plausible synthetic route.
Experimental Protocol: Proposed Synthesis of 2-[2-(4-Chlorophenyl)ethoxy]ethanamine
Step 1: Synthesis of 2-(2-(4-Chlorophenyl)ethoxy)ethan-1-ol
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Reagents & Setup: To a stirred solution of 2-(4-chlorophenyl)ethanol (1 eq.) in anhydrous THF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).
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Causality: The NaH acts as a strong base to deprotonate the alcohol, forming a sodium alkoxide. This is a classic Williamson ether synthesis, chosen for its reliability in forming ether linkages.
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Reaction: After stirring for 30 minutes at 0 °C, add 2-bromoethanol (1.5 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours.
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Work-up & Purification: Quench the reaction by slowly adding water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the intermediate alcohol.
Step 2: Synthesis of 2-[2-(4-Chlorophenyl)ethoxy]ethanamine
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Mesylation: To a solution of the alcohol from Step 1 (1 eq.) and triethylamine (1.5 eq.) in dichloromethane (DCM) at 0 °C, add methanesulfonyl chloride (1.2 eq.) dropwise. Stir for 2 hours.
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Causality: The hydroxyl group is converted into a good leaving group (mesylate) to facilitate nucleophilic substitution.
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Azide Substitution: Add sodium azide (3 eq.) and a catalytic amount of tetrabutylammonium iodide in DMF. Heat the mixture to 60-70 °C and stir for 12 hours.
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Staudinger Reduction: Cool the reaction mixture, dilute with water, and extract with ethyl acetate. Concentrate the organic phase. Dissolve the crude azide in THF/water (4:1). Add triphenylphosphine (1.5 eq.) and stir at room temperature for 8 hours.
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Causality: The Staudinger reduction is a mild and efficient method for reducing azides to primary amines, avoiding harsh reducing agents that could affect the chlorophenyl group.
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Final Purification: Concentrate the reaction mixture and purify by column chromatography or by acid-base extraction to yield the final product, 2-[2-(4-Chlorophenyl)ethoxy]ethanamine.
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of the target compound.
Physicochemical Properties and Structural Analysis
The utility of a molecule in drug discovery is heavily influenced by its physicochemical properties. The structure of 2-[2-(4-Chlorophenyl)ethoxy]ethanamine contains three key motifs that dictate its behavior.
| Property | Predicted Value / Comment |
| logP (Lipophilicity) | ~2.5 - 3.0. The 4-chlorophenyl group significantly increases lipophilicity, which can enhance membrane permeability. |
| pKa (Basicity) | ~9.5 - 10.0. The primary amine is basic and will be protonated at physiological pH, which is crucial for forming ionic interactions with biological targets and for aqueous solubility. |
| Polar Surface Area | ~38 Ų. The ether oxygen and the amine group contribute to the PSA, influencing solubility and hydrogen bonding capacity. |
| Hydrogen Bond Donors | 1 (the -NH₂ group) |
| Hydrogen Bond Acceptors | 2 (the ether oxygen and the amine nitrogen) |
Structural Motifs and Their Significance
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The 4-Chlorophenyl Group: This is a common feature in many approved drugs. The chlorine atom at the para-position increases lipophilicity and can occupy hydrophobic pockets in target proteins. It is also metabolically stable and can influence the electronic properties of the aromatic ring. For example, the muscle relaxant Baclofen (β-(4-chlorophenyl)-γ-aminobutyric acid) is a GABA-B receptor agonist where this group is essential for its activity[4][5]. Similarly, piperidine derivatives containing this moiety have shown analgesic properties[6].
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The Ethoxy-Ethanamine Linker: This flexible linker connects the lipophilic chlorophenyl headgroup to a reactive primary amine. In medicinal chemistry, such linkers are used to position functional groups in optimal orientations for binding to a target. The ether linkage is generally more metabolically stable than an ester or amide. This type of linker is found in various complex bioactive molecules, often connecting an aromatic system to another functional scaffold[7][8].
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The Primary Amine: This is a key reactive handle. It serves as a versatile nucleophile for a wide range of chemical reactions, including amide bond formation, reductive amination, and alkylation. This allows for the easy elaboration of the core structure into a library of derivatives for structure-activity relationship (SAR) studies. It is a critical building block for creating more complex molecules[9].
Structural Context Diagram
Caption: Structural deconstruction of the target molecule.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stability of any synthesized compound. For a molecule like 2-[2-(4-Chlorophenyl)ethoxy]ethanamine, a combination of chromatographic and spectroscopic techniques would be employed.
The determination of aromatic amines often requires specialized methods to achieve sensitivity and selectivity, with HPLC and GC-MS being the most common techniques[10][11].
Recommended Analytical Workflow
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Purity Assessment (HPLC):
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Method: Reversed-phase HPLC with UV detection.
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Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to ensure protonation of the amine for good peak shape).
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Detection: UV at ~225 nm (corresponding to the absorbance of the chlorophenyl ring).
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Validation: The method should demonstrate linearity, accuracy, and precision. The purity is determined by the area percentage of the main peak.
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Identity Confirmation (Mass Spectrometry):
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Method: Liquid Chromatography-Mass Spectrometry (LC-MS) using electrospray ionization (ESI) in positive ion mode.
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Expected Ion: The protonated molecule [M+H]⁺ at m/z 201.68.
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Trustworthiness: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition to within 5 ppm, providing unambiguous confirmation of the molecular formula.
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Structural Elucidation (NMR):
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¹H NMR: Will provide characteristic signals for the aromatic protons in the 7.0-7.5 ppm range, and distinct signals for the two -CH₂-CH₂-O-CH₂-CH₂-NH₂ chains. The integration of these signals will confirm the proton count.
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¹³C NMR: Will show the expected number of carbon signals, including the characteristic signals for the chlorinated aromatic ring.
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The combination of these techniques provides a self-validating system for the comprehensive characterization of the molecule, ensuring its suitability for subsequent use in research. Many analytical methods for similar aromatic amines involve a derivatization step, especially for GC-MS, but direct HPLC analysis is often preferred for its simplicity[11][12][13].
Conclusion and Future Directions
2-[2-(4-Chlorophenyl)ethoxy]ethanamine stands out as a promising, albeit under-explored, chemical intermediate. While it may not have a list of synonyms or a history as a therapeutic agent, its value lies in its potential as a versatile building block. Its structure strategically combines a pharmacologically relevant aromatic moiety with a flexible, functionalizable linker.
For drug development professionals, this molecule offers a starting point for the creation of new chemical libraries targeting a range of biological systems. The primary amine allows for its incorporation into larger scaffolds using robust and well-understood chemical reactions. By leveraging the insights from structurally related compounds, researchers can rationally design new molecules with tailored properties for enhanced efficacy, selectivity, and pharmacokinetic profiles. This guide provides the foundational knowledge—from synthesis to analysis—to empower scientists to unlock the potential of this valuable chemical tool.
References
- A Comparative Guide to Analytical Methods for the Quantification of Aromatic Amines. (n.d.). BenchChem. Retrieved February 25, 2026.
- Simultaneous Determination of Aromatic Amines and Pyridines in Soil. (n.d.). Thermo Fisher Scientific. Retrieved February 25, 2026.
- Method for the determination of aromatic amines in workplace air using gas chrom
- Determination of aromatic amines in real samples. (n.d.).
- Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms. (n.d.). Agilent. Retrieved February 25, 2026.
- Siddiqui, A. A., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64-6.
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2-(4-CHLOROPHENYL)ETHAN-1-AMINE. (n.d.). Matrix Fine Chemicals. Retrieved February 25, 2026, from [Link]
- The Role of 2-(4-Chlorophenyl)ethylamine in Modern Chemical Synthesis. (2026, February 21). Retrieved February 25, 2026.
- Synthesis of (+)-2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetamide. (n.d.).
- A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid. (n.d.). Google Patents. Retrieved February 25, 2026, from https://patents.google.
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2-(2-((2-(((4-chlorophenyl)(phenyl)methyl)amino)ethyl)amino)ethoxy)ethan-1-ol. (n.d.). Pharmaffiliates. Retrieved February 25, 2026, from [Link]
- Ghavanini, A. A., & Thaci, B. (2024). Baclofen. In StatPearls.
- Lux, V. A., Somoza, G. M., & Libertun, C. (1986). beta-(-4 Chlorophenyl) GABA (baclofen) inhibits prolactin and thyrotropin release by acting on the rat brain. Proceedings of the Society for Experimental Biology and Medicine, 183(3), 358-62.
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Baclofen. (n.d.). Wikipedia. Retrieved February 25, 2026, from [Link]
- 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride. (n.d.). Chem-Impex. Retrieved February 25, 2026.
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Synthesis of 2-[2-(4-chlorophenyl)-ethoxy]ethanol. (n.d.). PrepChem.com. Retrieved February 25, 2026, from [Link]
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